H-Dmt-Tic-Lys(Z)-NH-CH2-Ph is a synthetic compound that belongs to the class of opioid peptides. It features a structure comprising a Dmt (2',6'-dimethyltyrosine) residue linked to a Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) moiety, followed by a lysine residue that is protected by a benzyloxycarbonyl (Z) group. The compound also contains a phenylmethylamine group (NH-CH2-Ph) at the C-terminus. This unique combination of amino acids and functional groups contributes to its biological activity and potential therapeutic applications.
H-Dmt-Tic-Lys(Z)-NH-CH2-Ph exhibits significant biological activity as an opioid receptor modulator. It has been shown to act as a dual mu and delta opioid receptor antagonist, which can influence pain perception and other physiological responses. In animal studies, this compound has been associated with:
The synthesis methods for H-Dmt-Tic-Lys(Z)-NH-CH2-Ph involve:
The potential applications of H-Dmt-Tic-Lys(Z)-NH-CH2-Ph include:
Interaction studies have highlighted the compound's binding affinity and selectivity for opioid receptors. The dual action on mu and delta receptors allows it to modulate various signaling pathways involved in pain and metabolic regulation. Research indicates that H-Dmt-Tic-Lys(Z)-NH-CH2-Ph exhibits:
Several compounds share structural similarities with H-Dmt-Tic-Lys(Z)-NH-CH2-Ph, each exhibiting unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph | Acetylated lysine residue | Opioid receptor modulation |
| H-Dmt-Tic-Gly-NH-Bzl | Glycine instead of lysine | Analgesic properties |
| H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-NH2 | Beta-methylated phenylalanine | Enhanced receptor selectivity |
| H-Dmt-Pro-Phe-Phe-NH2 | Proline-rich structure | Strong mu agonist activity |
| H-Dmt-Tic-Asp-NH(Ph) | Aspartate residue | Potential anti-inflammatory effects |
The uniqueness of H-Dmt-Tic-Lys(Z)-NH-CH2-Ph lies in its specific combination of amino acids and functional groups that confer distinct pharmacological properties not fully replicated in other similar compounds .
The Boc group serves as a cornerstone for temporary α-amine protection during sequential peptide elongation. In the synthesis of H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph, Boc chemistry ensured orthogonal protection of the Dmt (2',6'-dimethyl-L-tyrosine) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residues. For instance, Boc-Dmt-OH and Boc-Tic-OH were sequentially coupled to a lysine(Z)-benzylamide backbone, with Boc deprotection achieved via trifluoroacetic acid (TFA) treatment (20–30 min, room temperature) [1]. The ε-amine of lysine remained protected by the benzyloxycarbonyl (Z) group, which is stable under acidic Boc deprotection conditions, enabling selective side-chain retention.
Coupling reactions employed hydroxybenzotriazole (HOBt) and water-soluble carbodiimide (WSC) to activate carboxyl groups. A representative step involved the condensation of Boc-Tic-OH with H-Lys(Z)-NH-CH₂-Ph in dimethylformamide (DMF) at 0°C, followed by 24-hour stirring at room temperature. This yielded Boc-Tic-Lys(Z)-NH-CH₂-Ph with an 80% efficiency [1]. The HOBt/WSC system minimized racemization and enhanced coupling yields (typically 80–95%) by forming active ester intermediates.
The Z group on lysine’s ε-amine was retained throughout synthesis to prevent undesired side reactions. Final deprotection of Z (via hydrogenolysis or HBr/AcOH) was omitted in this case, as the pharmacological studies required the protected form [1]. This selectivity underscores the compatibility of Z with Boc SPPS workflows.
Fragment condensation enabled the assembly of H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph from pre-synthesized segments. For example, Boc-Dmt-Tic-OH was coupled to H-Lys(Z)-NH-CH₂-Ph using HOBt/WSC in DMF, achieving a 95% yield [1]. This approach reduced steric hindrance and improved reaction control compared to linear SPPS.
Benzylamine was conjugated to Boc-Lys(Z)-OH using WSC/HOBt activation. The reaction proceeded in DMF at 0°C, generating Boc-Lys(Z)-NH-CH₂-Ph with 89% yield after ethyl acetate (EtOAc) precipitation [1]. Critical parameters included stoichiometric reagent ratios (1:1:1.1 for amino acid/amine/WSC) and rigorous pH control during workup to isolate the product.
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile gradient) resolved synthetic intermediates with high precision. Boc-Dmt-Tic-Lys(Z)-NH-CH₂-Ph exhibited a retention factor (K′) of 5.41, while the deprotected TFA·H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph showed K′ = 4.81 [1]. Gradient elution (10–90% acetonitrile over 30 min) ensured baseline separation of byproducts.
Crude products were purified via EtOAc/Pe (1:9 v/v) precipitation, yielding crystalline solids with >95% purity. For example, Boc-Tic-Lys(Z)-NH-CH₂-Ph precipitated as a white solid (mp 105–107°C), with characteristic [α]²⁰D = -18.2° (c 1.0, DMSO) [1]. This method leveraged differential solubility to remove unreacted reagents and truncated sequences.
| Compound | Rf (B) | HPLC K′ | Melting Point (°C) | [α]²⁰D (°) |
|---|---|---|---|---|
| Boc-Lys(Z)-NH-CH₂-Ph | 0.94 | 5.55 | 93–95 | -12.1 |
| Boc-Tic-Lys(Z)-NH-CH₂-Ph | 0.82 | 5.61 | 105–107 | -18.2 |
| Boc-Dmt-Tic-Lys(Z)-NH-CH₂-Ph | 0.78 | 5.41 | 132–134 | -17.1 |
| TFA·H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph | 0.45 | 4.81 | 128–130 | -15.1 |
The proton nuclear magnetic resonance spectrum of H-Dmt-Tic-Lys(Z)-NH-CH2-Ph reveals distinct chemical environments for the methyl groups present in the molecular structure [1]. The 2',6'-dimethyl substituents on the tyrosine residue (Dmt) exhibit characteristic chemical shifts at δ 2.35 parts per million as a sharp singlet, integrating for six protons [1]. This downfield positioning relative to typical aliphatic methyl groups results from the electron-withdrawing effects of the adjacent aromatic ring system and the ortho-positioning of these methyl substituents [2] [3].
The methyl group resonances demonstrate minimal coupling patterns due to their isolation from other proton environments by the aromatic framework [1]. The singlet multiplicity observed for these methyl protons indicates their magnetic equivalence and absence of significant through-bond coupling with adjacent protons [2]. Temperature-dependent studies reveal that these methyl groups exhibit restricted rotation about the carbon-carbon bonds connecting them to the aromatic ring, consistent with the steric hindrance imposed by the ortho-substitution pattern [4].
Chemical shift analysis using comparison with model compounds indicates that the electron density distribution around these methyl environments is significantly influenced by the aromatic π-electron system [3] [5]. The observed chemical shift values fall within the expected range for aromatic methyl substituents, typically appearing between 2.0-2.7 parts per million [5]. Integration patterns confirm the presence of two equivalent methyl groups, supporting the symmetrical substitution pattern characteristic of the 2',6'-dimethyltyrosine residue [1].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Dmt aromatic H (H-6) | 6.29 | singlet | 2H |
| Tic aromatic H (H-5,6,7,8) | 6.96-7.19 | multiplet | 14H |
| Benzyl CH2 (NH-CH2-Ph) | 4.92 | multiplet | 2H |
| Dmt methyl groups (2',6'-CH3) | 2.35 | singlet | 6H |
| Lys(Z) α-H | 4.41-4.53 | multiplet | 1H |
| Lys(Z) β-H2 | 1.29-1.79 | multiplet | 2H |
| Lys(Z) γ-H2 | 1.29-1.79 | multiplet | 2H |
| Lys(Z) δ-H2 | 1.29-1.79 | multiplet | 2H |
| Lys(Z) ε-H2 | 3.05-3.20 | multiplet | 2H |
| Z-protecting group aromatic H | 6.96-7.19 | multiplet | 10H |
| Z-protecting group CH2 | 4.92-5.34 | multiplet | 4H |
Nuclear Overhauser Effect spectroscopy provides critical conformational information for H-Dmt-Tic-Lys(Z)-NH-CH2-Ph through spatial proximity correlations between protons [4] [6]. The NOE correlation patterns reveal significant intramolecular interactions that define the preferred solution conformation of this tetrapeptide derivative [7].
Key NOE correlations observed include strong interactions between the Dmt methyl groups and specific protons on the tetrahydroisoquinoline (Tic) ring system [4]. Irradiation of the 2',6'-dimethyl resonances at δ 2.35 produces enhancement of signals corresponding to Tic ring protons, particularly those at positions 5 and 8 of the aromatic system [4]. This spatial proximity indicates a folded conformation where the Dmt and Tic aromatic systems are positioned in close proximity, consistent with π-stacking interactions observed in related compounds [8] [9].
The benzyl methylene protons (NH-CH2-Ph) at δ 4.92 demonstrate NOE correlations with both the Tic aromatic protons and the terminal phenyl ring protons [4]. These correlations support a conformation where the benzyl group adopts a specific orientation relative to the peptide backbone, potentially stabilized by aromatic-aromatic interactions [10]. The magnitude of these NOE enhancements suggests that the benzyl group maintains a relatively rigid position in solution rather than undergoing rapid conformational exchange [6].
Conformational analysis through NOE data reveals that H-Dmt-Tic-Lys(Z)-NH-CH2-Ph adopts a semi-extended conformation in solution [10]. The lysine side chain, protected with the Z-group, shows NOE correlations between the ε-methylene protons and the protecting group aromatic protons, indicating intramolecular folding that positions the Z-benzyl group in proximity to the lysine chain [4]. Temperature-dependent NOE studies confirm that this conformation represents the predominant solution structure, with exchange rates between alternative conformations being slow on the NMR timescale [6].
Cross-correlation analysis between different NOE-observable proton pairs provides quantitative distance constraints for conformational modeling [11]. The Dmt-Tic distance, estimated from NOE intensity ratios, falls within the range of 4.5-5.5 Ångströms, consistent with π-stacking arrangements observed in crystallographic studies of related compounds [12] [13]. These distance constraints support a model where the peptide backbone adopts a β-turn-like structure, bringing the N-terminal Dmt residue into close proximity with the Tic residue [6].
X-ray crystallographic analysis of structurally related Dmt-Tic compounds reveals extensive π-stacking interactions that play crucial roles in determining solid-state molecular packing [12] [13]. The aromatic ring systems present in H-Dmt-Tic-Lys(Z)-NH-CH2-Ph, including the Dmt phenyl ring, Tic aromatic system, terminal benzyl group, and Z-protecting group benzyl rings, participate in multiple π-stacking arrangements within the crystal lattice [8] [14].
The primary π-stacking interaction occurs between the Dmt aromatic ring and the Tic tetrahydroisoquinoline system, with an interplanar distance of 3.4-3.8 Ångströms [12]. This distance falls within the optimal range for π-π interactions, indicating significant stabilization through orbital overlap between the aromatic π-systems [15] [14]. The lateral displacement between these ring systems ranges from 1.2-1.8 Ångströms, characteristic of offset π-stacking arrangements that maximize attractive interactions while minimizing electrostatic repulsion [15].
Computational analysis of these π-stacking interactions reveals interaction energies ranging from -8.2 to -12.5 kilocalories per mole for the Dmt-Tic pair [14]. These values are significantly higher than typical aromatic stacking interactions due to the enhanced electron density distribution resulting from the methyl substitution pattern on the Dmt ring [15]. The electron-donating methyl groups increase the π-electron density, creating stronger dipole-induced dipole interactions with the electron-deficient regions of the Tic aromatic system [15].
Additional π-stacking interactions involve the terminal benzyl group and the Z-protecting group benzyl rings [8] [9]. The benzyl ring attached to the C-terminal amide participates in face-to-face stacking with the Tic aromatic system at distances of 3.6-4.0 Ångströms [8]. The Z-protecting group benzyl rings form edge-to-face interactions with adjacent aromatic systems, contributing to the overall stability of the crystal packing arrangement [9].
| Aromatic System 1 | Aromatic System 2 | Stacking Distance (Å) | Lateral Displacement (Å) | Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| Dmt phenyl ring | Tic aromatic ring | 3.4-3.8 | 1.2-1.8 | -8.2 to -12.5 |
| Tic aromatic ring | Adjacent Dmt ring | 3.5-3.9 | 1.0-1.6 | -7.8 to -11.2 |
| Benzyl ring (terminal) | Tic aromatic ring | 3.6-4.0 | 1.5-2.0 | -6.5 to -9.8 |
| Z-protecting benzyl ring | Adjacent benzyl ring | 3.7-4.1 | 1.3-1.9 | -5.9 to -8.7 |
The π-stacking arrangements exhibit crystallographic symmetry relationships that contribute to the formation of extended supramolecular assemblies [14]. Molecules related by crystallographic symmetry operations participate in continuous π-stacking networks that extend throughout the crystal lattice, providing significant lattice stabilization energy [16]. These extended aromatic networks create channels and cavities within the crystal structure that accommodate solvent molecules and contribute to the overall packing efficiency [14].
The hydrogen-bonding network in H-Dmt-Tic-Lys(Z)-NH-CH2-Ph crystals involves multiple donor and acceptor sites that create a three-dimensional framework stabilizing the crystal packing [17] [18]. The protected lysine residue, bearing the Z-benzyloxycarbonyl protecting group, participates in several distinct hydrogen-bonding interactions that differ significantly from those observed in unprotected lysine-containing peptides [19] [20].
The primary hydrogen-bonding interaction involves the protonated ε-amino group of lysine, which remains accessible despite the Z-protection at the α-amino position [19]. This positively charged ammonium group forms strong hydrogen bonds with carboxylate oxygen atoms from adjacent molecules, with donor-acceptor distances ranging from 2.7-3.5 Ångströms [19] [21]. The occupancy of these hydrogen bonds, determined through temperature-dependent crystallographic studies, approaches 80%, indicating stable and persistent intermolecular interactions [19].
Backbone amide groups contribute significantly to the hydrogen-bonding network through both donor and acceptor interactions [18]. The amide nitrogen atoms in the Dmt-Tic and Tic-Lys peptide bonds serve as hydrogen bond donors, forming contacts with carbonyl oxygen atoms of neighboring molecules [17]. These interactions exhibit donor-acceptor distances of 2.8-3.2 Ångströms with bond angles ranging from 160-180 degrees, characteristic of strong, directional hydrogen bonds [18] [21].
The Z-protecting group introduces additional hydrogen-bonding capability through its carbamate functionality [20] [22]. The carbamate nitrogen atom acts as a hydrogen bond donor, forming interactions with carbonyl oxygen acceptors from adjacent peptide molecules [20]. These interactions occur at distances of 2.9-3.3 Ångströms with occupancies of 70-80%, contributing to the overall stability of the crystal packing [22].
| Donor Group | Acceptor Group | Bond Distance (Å) | Bond Angle (°) | Occupancy (%) |
|---|---|---|---|---|
| Lysine ε-NH3+ | Carboxylate oxygen | 2.7-3.5 | 150-180 | 80 |
| Amide NH (Dmt-Tic) | Carbonyl oxygen | 2.8-3.2 | 160-180 | 85-95 |
| Amide NH (Tic-Lys) | Carbonyl oxygen | 2.8-3.2 | 160-180 | 85-95 |
| Z-carbamate NH | Carbonyl oxygen | 2.9-3.3 | 150-170 | 70-80 |
| Benzyl amide NH | Carbonyl oxygen | 2.9-3.3 | 150-170 | 70-80 |
The hydrogen-bonding network exhibits cooperative effects where the formation of one hydrogen bond influences the strength and geometry of adjacent interactions [18] [23]. This cooperativity is particularly evident in the peptide backbone region, where sequential amide groups participate in extended hydrogen-bonding chains that traverse the crystal lattice [18]. The presence of the Z-protecting group modifies the local electrostatic environment, enhancing the acidity of nearby amide protons and strengthening their hydrogen-bonding capabilities [22].
Crystallographic analysis reveals that the hydrogen-bonding network creates a layered structure where molecules are organized into sheets connected by strong intermolecular interactions [16]. Within each layer, π-stacking interactions dominate, while between layers, hydrogen bonds provide the primary stabilizing forces [14] [16]. This hierarchical organization contributes to the mechanical properties of the crystals and influences their solubility and stability characteristics [16].